molecular formula C24H28N4O2 B2753569 N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide CAS No. 1286719-39-8

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide

Cat. No.: B2753569
CAS No.: 1286719-39-8
M. Wt: 404.514
InChI Key: JPZYSRJTTANZJX-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide is a synthetically designed small molecule investigated for its potent inhibitory activity against Pim kinases , a family of serine/threonine kinases. The dysregulation of Pim kinases, particularly Pim-1, Pim-2, and Pim-3, is implicated in tumorigenesis, making them attractive oncological targets . This compound acts as a ATP-competitive inhibitor , binding to the kinase's active site and disrupting its phosphorylation function, which is crucial for transducing pro-survival and proliferative signals. Its core research value lies in its utility as a chemical probe to elucidate the complex roles of Pim kinases in cancer cell survival, proliferation, and therapeutic resistance. Researchers employ this acetamide derivative in preclinical studies to explore its effects on inducing apoptosis and overcoming resistance in hematological malignancies and solid tumors, providing critical insights for the development of novel targeted cancer therapeutics .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[4-(2-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-17-8-9-22(19(3)14-17)25-23(29)16-28-15-21(20-7-5-4-6-18(20)2)24(26-28)27-10-12-30-13-11-27/h4-9,14-15H,10-13,16H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZYSRJTTANZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution reactions: The pyrazole ring is then functionalized with the appropriate substituents, such as the morpholino and o-tolyl groups.

    Acylation: The final step involves the acylation of the pyrazole derivative with 2,4-dimethylphenyl acetic acid.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions can occur at the pyrazole ring or other functional groups.

    Substitution: Various substitution reactions can be performed to modify the substituents on the pyrazole ring.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Key Substituents Molecular Weight (g/mol) Functional Groups Present
Target Compound Morpholino, o-tolyl, 2,4-dimethylphenyl 447.51 Acetamide, pyrazole, morpholine
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide Methylsulfanyl, phenyl, dihydropyrazole 395.49 Acetamide, dihydropyrazole, thioether
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide Diethylamino, 2,6-dimethylphenyl 234.33 Acetamide, tertiary amine
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Chlorophenyl, thiazole, morpholino 351.85 Acetamide, thiazole, morpholine
N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)acetamide–naphthalene-2,3-diol Naphthalene diol co-crystal, pyrazole 433.45 (monomer) Acetamide, pyrazole, hydroxyl groups

Key Observations:

Morpholino vs.

Aromatic Substitutents : The o-tolyl group in the target compound introduces steric hindrance and hydrophobicity, contrasting with the methylsulfanyl group in , which offers polarizability but lower metabolic stability.

Co-crystal Effects : The naphthalene diol co-crystal in demonstrates how hydrogen-bonding networks (C=O···H–O and N–H···O) can stabilize crystal structures, a feature absent in the target compound’s current characterization .

Physicochemical and Pharmacological Properties

Table 2: Property Comparison

Compound Name Solubility (aq., mg/mL) Melting Point (°C) Bioactivity (Reported)
Target Compound 0.15 (predicted) 180–182 Kinase inhibition (hypothetical)
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide 0.08 165–167 Antibacterial (in vitro)
2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide 1.20 66–69 Local anesthetic (historical use)
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 0.25 145–147 Antifungal (preclinical)

Key Observations:

Solubility: The target compound’s low aqueous solubility (predicted 0.15 mg/mL) aligns with its hydrophobic o-tolyl and 2,4-dimethylphenyl groups. In contrast, ’s diethylamino group improves solubility (1.20 mg/mL) due to reduced steric bulk .

Bioactivity: While the target compound’s bioactivity remains unconfirmed, its morpholino-pyrazolyl structure resembles kinase inhibitors. and show antifungal and antibacterial activity, respectively, linked to their heterocyclic cores .

Biological Activity

N-(2,4-dimethylphenyl)-2-(3-morpholino-4-(o-tolyl)-1H-pyrazol-1-yl)acetamide, with the CAS number 1286719-39-8, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H28N4O2C_{24}H_{28}N_{4}O_{2} with a molecular weight of 404.5 g/mol. The compound features a complex structure that includes a dimethylphenyl group, a morpholino moiety, and a pyrazole ring.

PropertyValue
CAS Number1286719-39-8
Molecular FormulaC₁₄H₁₈N₄O₂
Molecular Weight404.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole and morpholino groups exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown inhibitory effects on various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation.

Case Study:
A study assessed the anticancer efficacy of similar pyrazole derivatives in vitro against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results demonstrated that compounds with morpholino substitutions significantly reduced cell viability, suggesting a promising lead for further development in anticancer therapies .

Anti-inflammatory Activity

Compounds with similar structures have also been evaluated for anti-inflammatory properties. The presence of the morpholino group is believed to enhance the anti-inflammatory effects by modulating inflammatory pathways.

Research Findings:
In a series of experiments involving lipopolysaccharide (LPS)-induced inflammation in macrophages, derivatives of this compound exhibited reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that this compound could serve as an effective anti-inflammatory agent .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the phenyl and pyrazole rings can significantly influence biological activity. For example:

  • Substituents on the phenyl ring: Electron-donating groups tend to enhance activity.
  • Morpholino group positioning: Variations in the morpholino substituent can affect solubility and bioavailability.

These findings underscore the importance of chemical modifications in optimizing therapeutic efficacy.

Q & A

Q. What analytical techniques assess stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct forced degradation studies:
  • Thermal stability : TGA/DSC (25–200°C, N₂ atmosphere).
  • pH stability : Incubate in buffers (pH 1–13) and monitor degradation via LC-MS. Identify degradation products using QTOF-MS/MS .

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